Cas no 923210-96-2 (4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide)

4-(Diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide is a specialized sulfonamide-based compound with potential applications in medicinal chemistry and biochemical research. Its structure incorporates both diethylsulfamoyl and tetrahydroisoquinoline sulfonyl moieties, offering unique reactivity and binding properties. The compound’s sulfonamide groups enhance its ability to interact with biological targets, making it a candidate for enzyme inhibition studies or receptor modulation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. The presence of the tetrahydroisoquinoline scaffold may contribute to improved pharmacokinetic properties, such as metabolic stability. This compound is suited for advanced research in drug discovery, particularly in the development of therapeutics targeting sulfonamide-sensitive pathways.
4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide structure
923210-96-2 structure
Product Name:4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide
CAS No:923210-96-2
MF:C22H29N3O5S2
MW:479.612763166428
CID:6497054
Update Time:2025-05-22

4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide
    • 4-(diethylsulfamoyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
    • Inchi: 1S/C22H29N3O5S2/c1-3-24(4-2)32(29,30)21-11-9-19(10-12-21)22(26)23-14-16-31(27,28)25-15-13-18-7-5-6-8-20(18)17-25/h5-12H,3-4,13-17H2,1-2H3,(H,23,26)
    • InChI Key: GJTIUJYGTYVWNA-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCC2=C(C1)C=CC=C2)(=O)=O)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1

4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide Pricemore >>

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Additional information on 4-(diethylsulfamoyl)-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide

4-(Diethylsulfamoyl)-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbenzamide

The compound 4-(Diethylsulfamoyl)-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbenzamide (CAS No: 923210-96-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzamide core substituted with a diethylsulfamoyl group and a sulfonylated tetrahydroisoquinoline moiety. The integration of these functional groups imparts unique chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in medicinal chemistry due to their ability to modulate biological targets such as enzymes and receptors. The sulfonyl group attached to the tetrahydroisoquinoline ring in this compound further enhances its pharmacokinetic properties, including improved solubility and bioavailability. This makes it a promising candidate for drug delivery systems and therapeutic agents.

The synthesis of 4-(Diethylsulfamoyl)-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various strategies to optimize the reaction conditions, ensuring high yields and purity of the final product. These advancements have been documented in recent publications, emphasizing the importance of green chemistry principles in reducing environmental impact during synthesis.

In terms of applications, this compound has shown potential in the development of anti-inflammatory agents and neuroprotective drugs. Its ability to inhibit specific enzymes involved in inflammatory pathways has been validated through in vitro assays. Additionally, its structural similarity to known bioactive compounds suggests its role in designing novel drug candidates for chronic diseases such as Alzheimer's and Parkinson's.

Recent breakthroughs in computational chemistry have enabled researchers to predict the pharmacodynamic properties of 4-(Diethylsulfamoyl)-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbenzamide with greater accuracy. Molecular docking studies have revealed its strong binding affinity to key proteins associated with neurodegenerative disorders. These findings underscore its potential as a lead compound in drug discovery programs.

The integration of diethylsulfamoyl groups into the molecular framework has also been explored for their role in enhancing the stability of pharmaceutical formulations. Studies indicate that these groups can act as stabilizing agents, preventing degradation under harsh storage conditions. This property is particularly valuable for developing long-shelf-life medications.

Furthermore, the compound's unique electronic properties make it an attractive candidate for applications in materials science. Researchers are investigating its use as a precursor for advanced polymers and hybrid materials with tailored optical and electronic characteristics.

In conclusion, 4-(Diethylsulfamoyl)-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbenzamide (CAS No: 923210-96-2) stands at the forefront of chemical innovation due to its versatile structure and promising biological activities. Ongoing research continues to unlock new possibilities for this compound across diverse fields, solidifying its position as a key molecule in contemporary science.

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